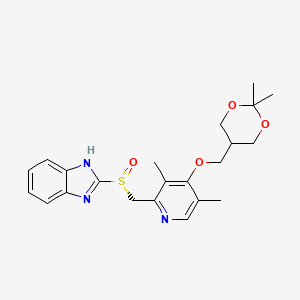
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
概要
説明
アゼロプラゾールは、胃酸の産生を抑えることで作用し、過剰な酸分泌を伴う状態の治療に有効です .
製法
アゼロプラゾールは、様々な試薬と条件を用いた一連の化学反応によって合成されます反応条件には、しばしばジメチルスルホキシド(DMSO)などの溶媒や反応を促進する触媒の使用が含まれます . 工業生産方法では、収率と純度を最適化し、医薬品規格に適合する化合物であることを保証するために設計されています。
準備方法
Azeloprazole is synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods are designed to optimize yield and purity, ensuring the compound meets pharmaceutical standards.
化学反応の分析
アゼロプラゾールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: アゼロプラゾールのスルフィニル基は、酸化されてスルホン誘導体を形成することができます。
還元: スルフィニル基は、還元されてスルフィド誘導体を形成することもできます。
置換: ベンゾイミダゾール環とピリジン環で様々な置換反応が起こることがあり、異なる誘導体の形成につながります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、スルホン誘導体とスルフィド誘導体であり、異なる薬理作用を持つ可能性があります .
科学的研究の応用
アゼロプラゾールは、以下のものを含むいくつかの科学研究における応用があります。
化学: プロトンポンプ阻害剤の挙動とその様々な試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 酸分泌に関連する細胞プロセスに対するその効果と、他の生物学的経路への潜在的な影響について調査されています。
医学: GERDなどの酸関連疾患の治療における有効性と、他の消化器疾患における潜在的な用途について研究されています。
作用機序
アゼロプラゾールは、胃のH+/K+ ATPase酸ポンプを阻害することで効果を発揮します。この酵素は、胃腔に酸を分泌する役割を担っています。このポンプを阻害することで、アゼロプラゾールは胃酸の産生を減らし、酸関連疾患から解放されます。 このメカニズムに関与する分子標的は、胃の壁細胞にあるH+/K+ ATPaseポンプです .
類似の化合物との比較
アゼロプラゾールは、オメプラゾール、ランソプラゾール、ラベプラゾールなどの他のプロトンポンプ阻害剤と比較されています。これらの化合物はすべて同様の作用機序を共有していますが、アゼロプラゾールは薬物動態プロファイルがユニークです。肝酵素CYP2C19による代謝を回避するように設計されており、他のPPIの代謝が遅い個体でも効果的です。 この特性により、様々な患者集団においてより一貫した治療効果が得られます .
類似の化合物
- オメプラゾール
- ランソプラゾール
- ラベプラゾール
- エソメプラゾール
- パンタプラゾール
アゼロプラゾールのユニークな薬物動態特性と、一貫した酸抑制を提供する能力は、酸関連疾患の治療におけるさらなる研究開発のための有望な候補となります。
類似化合物との比較
Azeloprazole is compared with other proton pump inhibitors such as omeprazole, lansoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, azeloprazole is unique in its pharmacokinetic profile. It is designed to avoid metabolism by the hepatic enzyme CYP2C19, making it effective in individuals who are poor metabolizers of other PPIs. This characteristic provides a more consistent therapeutic effect across different patient populations .
Similar Compounds
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Azeloprazole’s unique pharmacokinetic properties and its ability to provide consistent acid suppression make it a promising candidate for further research and development in the treatment of acid-related disorders.
生物活性
The compound 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole , commonly referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 429.5 g/mol
- IUPAC Name : 2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
- InChI Key : DWDKHTXMLSZGDL-PMERELPUSA-N
Synthesis
The synthesis of this compound typically involves the formation of a benzimidazole ring through various chemical reactions, including the reaction of 2-mercaptobenzimidazole with substituted pyridine derivatives followed by oxidation to introduce the sulfoxide group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been investigated for its effects on:
- Proton Pump Inhibition : The compound has been used as a model to study proton pump inhibitors, which are crucial in managing gastric acid-related disorders.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|
| AMJ13 (Breast Cancer) | 40 | 66% after 72 hours |
| AMJ13 (Breast Cancer) | 60 | 68% after 72 hours |
| AMJ13 (Breast Cancer) | 20 | 50% after 48 hours |
| REF (Control) | 10 | <10% inhibition |
These findings suggest that the compound exhibits time-dependent cytotoxicity against cancer cells, indicating its potential for further development as an anticancer agent .
Other Biological Activities
In addition to anticancer effects, benzimidazole derivatives have been reported to possess:
- Antimicrobial Properties : Some studies have indicated that these compounds may exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research suggests that they may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Study on Anticancer Activity
A study published in the Iraqi Journal of Cancer and Medical Genetics evaluated the cytotoxic effects of synthesized benzimidazole derivatives on the AMJ13 breast cancer cell line. The results demonstrated significant inhibition rates at various concentrations, supporting the hypothesis that these compounds could be developed into effective anticancer agents .
Pharmacological Studies
Pharmacological evaluations have also focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The inhibition of these enzymes could lead to reduced tumor growth and improved patient outcomes.
特性
CAS番号 |
955095-45-1 |
|---|---|
分子式 |
C22H27N3O4S |
分子量 |
429.5 g/mol |
IUPAC名 |
2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |
InChIキー |
DWDKHTXMLSZGDL-SSEXGKCCSA-N |
SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
異性体SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |
正規SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
外観 |
Solid powder |
Key on ui other cas no. |
955095-45-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













